molecular formula C9H14N2O B3045007 3-(1-Methylcyclopentyl)-1,2-oxazol-5-amine CAS No. 1012879-79-6

3-(1-Methylcyclopentyl)-1,2-oxazol-5-amine

Cat. No. B3045007
CAS RN: 1012879-79-6
M. Wt: 166.22
InChI Key: SDNGEOHRPBDIJE-UHFFFAOYSA-N
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Description

“3-(1-Methylcyclopentyl)-1,2-oxazol-5-amine” is a complex organic compound. It contains a cyclopentyl ring, which is a cyclic hydrocarbon with a five-membered ring . This ring is substituted with a methyl group, making it 1-methylcyclopentyl. This structure is attached to an oxazole ring, which is a five-membered ring containing two heteroatoms, one nitrogen and one oxygen .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the cyclopentyl ring, the introduction of the methyl group, and the formation of the oxazole ring. The exact methods would depend on the starting materials and the specific conditions required .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The cyclopentyl and oxazole rings would likely have planar structures, while the overall molecule could have a more complex three-dimensional shape .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its structure and the conditions under which the reactions occur. The presence of the oxazole ring, for example, could make the compound reactive towards nucleophiles .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be determined by its molecular structure. These could include its melting and boiling points, its solubility in various solvents, and its reactivity towards other chemicals .

Scientific Research Applications

Synthesis and Characterization

  • A study by Merzhyievskyi et al. (2020) explored the synthesis of macrocyclic structures incorporating oxazole fragments, demonstrating the versatility of oxazole derivatives in constructing complex molecular architectures. This research provides a foundation for further exploration of oxazole-based compounds in various applications, including the potential involvement of 3-(1-Methylcyclopentyl)-1,2-oxazol-5-amine derivatives (Merzhyievskyi et al., 2020).

  • Mehta (2016) focused on the preparation, characterization, and antibacterial study of novel 2-(5-(4-Chlorophenyl)-4, 5-dihydro-1, 2-oxazol-3-yl) compounds, showcasing the potential of oxazole derivatives in developing new antibacterial agents (Mehta, 2016).

Applications in Medicinal Chemistry and Materials Science

  • Feroci et al. (2005) achieved efficient electrochemical synthesis of 5-methylene-1,3-oxazolidin-2-ones from acetylenic amines and carbon dioxide, highlighting an eco-friendly approach to synthesizing oxazolidinone derivatives, which could include structures similar to 3-(1-Methylcyclopentyl)-1,2-oxazol-5-amine (Feroci et al., 2005).

  • In another study, Tran-Dube Michelle Bich et al. (2013) developed a two-step, one-pot procedure using acid chlorides and propargyl amines to form tri-substituted oxazoles via gold-catalyzed cyclization, providing a novel pathway that could be applicable for the synthesis of 3-(1-Methylcyclopentyl)-1,2-oxazol-5-amine derivatives (Tran-Dube Michelle Bich et al., 2013).

  • The exploration of metal- and oxidant-free green three-component condensation approaches to synthesize fully substituted 1H-1,2,4-triazol-3-amines, as demonstrated by Guo et al. (2021), underscores the growing interest in sustainable and versatile synthetic methods that could potentially include the manipulation of oxazolamine structures like 3-(1-Methylcyclopentyl)-1,2-oxazol-5-amine (Guo et al., 2021).

Mechanism of Action

The mechanism of action of this compound would depend on its structure and the specific context in which it is used. For example, if it were used as a drug, its mechanism of action would depend on how it interacts with biological molecules in the body .

Safety and Hazards

Like all chemicals, this compound could present certain safety hazards. These could include flammability, toxicity, and reactivity hazards. Proper safety precautions should be taken when handling this compound .

Future Directions

The future directions for research on this compound could include exploring its potential uses in various fields, such as medicine or materials science. This would likely involve further studies on its properties and behavior .

properties

IUPAC Name

3-(1-methylcyclopentyl)-1,2-oxazol-5-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O/c1-9(4-2-3-5-9)7-6-8(10)12-11-7/h6H,2-5,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDNGEOHRPBDIJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCC1)C2=NOC(=C2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001280572
Record name 3-(1-Methylcyclopentyl)-5-isoxazolamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001280572
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(1-Methylcyclopentyl)-1,2-oxazol-5-amine

CAS RN

1012879-79-6
Record name 3-(1-Methylcyclopentyl)-5-isoxazolamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1012879-79-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(1-Methylcyclopentyl)-5-isoxazolamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001280572
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Ethyl 1-methylcyclopentanecarboxylate (47 g, 301 mmol), acetonitrile (14.5 g, 363 mmol), NaH (18 g, 450 mmol), NaOH (6.8 g, 170 mmol) and hydroxylamine hydrochloride (4 g, 57 mmol) were sequentially combined by a procedure analogous to Example B10 to provide 3-(1-methylcyclopentyl)isoxazol-5-amine (7 g, 70% yield over 2 steps). 1H NMR (400 MHz, DMSO-d6): δ 6.41 (s, 2 H), 4.81 (s, 1 H), 1.91-1.86 (m, 2H), 1.67-1.48 (m, 6 H), 1.19 (s, 3 H); MS (ESI) m/z: 167.1 (M+H+).
Quantity
47 g
Type
reactant
Reaction Step One
Quantity
14.5 g
Type
reactant
Reaction Step Two
Name
Quantity
18 g
Type
reactant
Reaction Step Three
Name
Quantity
6.8 g
Type
reactant
Reaction Step Four
Quantity
4 g
Type
reactant
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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